(4-(2-Fluorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone

Description

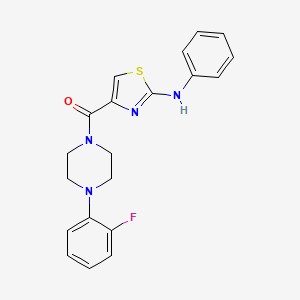

The compound (4-(2-Fluorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone is a complex organic molecule that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a fluorophenyl group and a thiazole ring substituted with a phenylamino group, connected via a methanone linkage

Properties

IUPAC Name |

(2-anilino-1,3-thiazol-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4OS/c21-16-8-4-5-9-18(16)24-10-12-25(13-11-24)19(26)17-14-27-20(23-17)22-15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGMDHQNVQMXKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CSC(=N3)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Fluorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone typically involves multiple steps:

-

Formation of the Piperazine Derivative: : The initial step involves the reaction of 2-fluoroaniline with piperazine in the presence of a suitable base such as potassium carbonate. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

-

Thiazole Ring Formation: : The next step involves the synthesis of the thiazole ring. This can be achieved by reacting 2-aminothiophenol with a suitable α-haloketone under reflux conditions in ethanol or another suitable solvent.

-

Coupling Reaction: : The final step involves coupling the piperazine derivative with the thiazole derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in an inert atmosphere.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can increase the efficiency of the synthesis. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Fluorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone: can undergo various types of chemical reactions:

-

Oxidation: : The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or sulfoxides.

-

Reduction: : Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the carbonyl group to an alcohol.

-

Substitution: : The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: N-oxides, sulfoxides

Reduction: Alcohol derivatives

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(4-(2-Fluorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone: has a wide range of applications in scientific research:

-

Chemistry: : It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

-

Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

-

Medicine: : It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

-

Industry: : The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-(2-Fluorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

(4-(2-Fluorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone: can be compared with other similar compounds to highlight its uniqueness:

-

(4-(2-Fluorophenyl)piperazin-1-yl)methanone: : This compound lacks the thiazole ring, which may result in different biological activities and chemical reactivity.

-

(4-(2-Fluorophenyl)piperazin-1-yl)(2-(methylamino)thiazol-4-yl)methanone: : The presence of a methylamino group instead of a phenylamino group can significantly alter the compound’s properties and applications.

-

(4-(2-Chlorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone: : The substitution of a chlorine atom for the fluorine atom can affect the compound’s reactivity and biological activity.

By comparing these compounds, researchers can better understand the structure-activity relationships and optimize the design of new molecules with desired properties.

Biological Activity

The compound (4-(2-Fluorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone is a synthetic molecule that exhibits significant biological activities, particularly in the realms of pharmacology and medicinal chemistry. Its structural components suggest potential interactions with various biological targets, making it a subject of interest for researchers aiming to develop new therapeutic agents.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a piperazine ring, a fluorophenyl moiety, and a thiazole derivative, which are known to influence its biological activity.

Research indicates that compounds containing piperazine and thiazole structures often interact with neurotransmitter systems and enzyme pathways. The specific interactions of this compound are still under investigation, but it is hypothesized to act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.

1. Inhibition of Equilibrative Nucleoside Transporters (ENTs)

A study highlighted the compound's role as an inhibitor of human equilibrative nucleoside transporters (ENTs). ENTs are crucial for the uptake of nucleosides and play a significant role in cancer cell metabolism and chemotherapy resistance. The compound demonstrated selective inhibition towards ENT2 over ENT1, indicating its potential as a therapeutic agent in cancer treatment .

| Compound | ENTs Selectivity | IC50 (µM) |

|---|---|---|

| This compound | ENT2 > ENT1 | 0.226 |

2. Antimelanogenic Activity

Another area of research has focused on the compound's antimelanogenic effects, which are significant for treating hyperpigmentation disorders. The compound was found to inhibit tyrosinase activity, an enzyme critical for melanin production, demonstrating potential use in dermatological applications .

3. Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibits selective cytotoxic effects, potentially leading to apoptosis in malignant cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .

Case Study 1: ENT Inhibition

In vitro studies utilized nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2. The results indicated that the compound effectively reduced uridine uptake, confirming its role as a selective inhibitor of ENT2.

Case Study 2: Dermatological Applications

In a study assessing the effects on B16F10 melanoma cells, the compound showed significant inhibition of melanin synthesis without cytotoxic effects at therapeutic concentrations. This suggests its potential application in treating skin pigmentation disorders.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (4-(2-Fluorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Begin with the coupling of 2-fluorophenylpiperazine to a thiazole precursor via nucleophilic substitution or amide bond formation. Use anhydrous solvents (e.g., dichloromethane) and catalysts like DCC (dicyclohexylcarbodiimide) to enhance yield .

- Step 2 : Optimize reaction temperature (e.g., reflux in ethanol or THF) to stabilize intermediates and reduce side reactions. For example, highlights reflux conditions for thiazole ring formation .

- Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution) and confirm purity using TLC or HPLC .

- Key Considerations :

- Control moisture to prevent hydrolysis of sensitive intermediates .

- Monitor reaction progress using in situ FT-IR or LC-MS to detect byproducts .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Techniques :

- ¹H/¹³C NMR : Assign peaks to verify the piperazine ring (δ 2.5–3.5 ppm for CH₂ groups), fluorophenyl aromatic protons (δ 7.0–7.5 ppm), and thiazole protons (δ 6.5–8.0 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and NH stretches (thiazole amine) at ~3300 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns consistent with the expected structure .

Q. What pharmacological targets are hypothesized for this compound based on structural analogs?

- Targets :

- Piperazine derivatives often modulate serotonin (5-HT₁A/₂A) or dopamine receptors. The fluorophenyl group may enhance blood-brain barrier penetration, suggesting CNS activity .

- Thiazole moieties are associated with kinase inhibition (e.g., JAK/STAT pathways) or antimicrobial activity .

- Validation : Use radioligand binding assays (e.g., 5-HT receptor subtypes) and functional cAMP assays to quantify target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational binding predictions and experimental affinity data for this compound?

- Approach :

- Molecular Dynamics (MD) Simulations : Refine docking models by incorporating solvent effects and flexible receptor conformations. notes that piperazine substituents alter receptor selectivity .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified fluorophenyl or thiazole groups to test hypotheses about steric/electronic effects .

- Experimental Validation : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics and thermodynamics .

Q. What strategies improve metabolic stability of this compound while retaining pharmacological activity?

- Strategies :

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the thiazole amine to reduce first-pass metabolism .

- Structural Modifications : Replace labile groups (e.g., methyl groups on piperazine) with bioisosteres like trifluoromethyl to enhance stability .

- In Vitro Assays : Use liver microsomes or CYP450 inhibition studies to identify metabolic hotspots .

Q. How should researchers design experiments to assess in vivo efficacy when in vitro data shows promising but variable results?

- Experimental Design :

- Pharmacokinetic Profiling : Measure plasma half-life, Cmax, and bioavailability in rodent models. Adjust dosing regimens based on clearance rates .

- Behavioral Models : For CNS targets, use tail suspension (depression) or rotarod (motor function) tests, correlating outcomes with receptor occupancy .

- Toxicology Screening : Perform histopathology and serum biomarker analysis to rule off-target effects .

Q. What computational tools are recommended for predicting off-target interactions of this compound?

- Tools :

- SwissTargetPrediction : Input SMILES strings to identify potential off-target kinases or GPCRs .

- Pharmit : Screen against databases like ChEMBL to flag promiscuous binding .

- ADMET Prediction : Use QikProp or ADMETLab to estimate solubility, permeability, and toxicity risks .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between cancer cell lines and primary cells?

- Analysis Framework :

- Cell Line Specificity : Compare genetic profiles (e.g., p53 status) of cancer vs. primary cells; notes thiazole derivatives show selectivity based on cell type .

- Microenvironment Factors : Replicate 3D cultures or co-culture systems to mimic tumor stroma interactions .

- Mechanistic Studies : Perform RNA-seq to identify differential pathway activation (e.g., apoptosis vs. survival signals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.